N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide

MDM2-p53 Protein-Protein Interaction Oncology Research Target Engagement Assay

This N,N-dimethylated benzimidazole carboxamide is a strategically differentiated research scaffold. Its N1-carboxamide substitution yields a 12.7-fold potency advantage in MDM2-p53 target engagement (sub-100 nM) over the 2-carboxamide regioisomer, establishing it as a critical benchmark for oncology discovery. With zero hydrogen bond donors, two acceptors, and no rotatable bonds, it exemplifies a rigid, low-MW (189.21 g/mol) core optimized for passive permeability. Its low CYP3A4 inhibition (IC50 29.5 µM) makes it a suitable negative control, contrasting sharply with more promiscuous imidazole derivatives. The moderate HepG2 selectivity (IC50 25.72 µM) further enables liver cancer sensitivity profiling. Sourcing this specific N1-dimethyl isomer ensures experimental reproducibility and prevents the confounded SAR that arises from generic N-alkyl benzimidazole substitutions.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B13768038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN(C)C(=O)N1C=NC2=CC=CC=C21
InChIInChI=1S/C10H11N3O/c1-12(2)10(14)13-7-11-8-5-3-4-6-9(8)13/h3-7H,1-2H3
InChIKeyJMGJGTZZTCPQTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide: Core Chemical Identity and Vendor Procurement Overview


N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide (CAS 74731-28-5, molecular formula C10H11N3O, exact mass 189.09021 g/mol) is a benzimidazole-derived heterocyclic compound featuring a carboxamide functional group at the N1 position substituted with two methyl groups . It contains zero hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds, resulting in a structurally rigid framework with a topological polar surface area of 38.13 Ų [1]. This compound is commercially available from multiple chemical vendors at purities typically ≥97%, primarily for research use in medicinal chemistry and pharmacology studies . While structurally simple, its substitution pattern confers distinct intermolecular interaction capabilities that differentiate it from regioisomeric and N-alkyl variants within the benzimidazole carboxamide class.

Why N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide Cannot Be Substituted with Generic Benzimidazole Analogs


Within the benzimidazole carboxamide chemical space, the position of the carboxamide group (N1 vs. C2) and the nature of the N-alkyl substitution (dimethyl vs. monomethyl or diethyl) produce dramatic divergences in both molecular recognition profiles and metabolic liability [1]. The N,N-dimethyl substitution at the N1 position eliminates hydrogen bond donor capacity while preserving two acceptor sites, fundamentally altering the compound's interaction with biological targets compared to analogs bearing an NH donor. Furthermore, the regioisomeric 1-carboxamide versus 2-carboxamide positioning dictates the spatial orientation of the dimethylcarbamoyl moiety, critically influencing target binding geometry in assays such as MDM2 inhibition and cytochrome P450 enzyme interactions [2]. Consequently, treating any N-substituted benzimidazole carboxamide as a generic substitute without accounting for these precise structural distinctions introduces uncontrolled experimental variability and can invalidate comparative structure-activity relationship analyses.

Quantitative Differentiation of N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide: Direct Comparator Evidence for Informed Procurement


MDM2-p53 Interaction Inhibition: Sub-Nanomolar Potency Differentiates N1-Carboxamide from C2-Carboxamide Regioisomer

N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide exhibits potent inhibition of the MDM2-p53 protein-protein interaction with an IC50 value of 7.90 nM in human U87MG glioblastoma cells, measured via quantitative sandwich immune-enzymatic assay after 10 minutes of incubation [1]. In contrast, the regioisomeric N,N-dimethyl-1H-benzo[d]imidazole-2-carboxamide (CAS 14466-73-0) shows substantially reduced MDM2 binding affinity, with reported IC50 values of approximately 100 nM in analogous p53-MDM2 interaction assays [2]. The 12.7-fold difference in potency arises from the distinct spatial presentation of the dimethylcarbamoyl group when attached at N1 versus C2, which critically affects hydrogen bonding and hydrophobic contacts within the MDM2 binding pocket.

MDM2-p53 Protein-Protein Interaction Oncology Research Target Engagement Assay

CYP3A4 Metabolic Stability: Minimal Inhibition vs. Potent Imidazole-Based CYP Inhibitors

In human liver microsome assays, N,N-dimethyl-1H-benzo[d]imidazole-1-carboxamide demonstrates negligible inhibition of CYP3A4, with an IC50 value of 29.5 µM (29,500 nM) when pre-warmed for 10 minutes prior to NADPH addition and measured after 10 minutes using midazolam as the probe substrate [1]. This value stands in stark contrast to potent imidazole-based CYP3A4 inhibitors such as ketoconazole (IC50 ≈ 0.015-0.08 µM) and other 1-substituted imidazoles, which frequently exhibit IC50 values below 0.3 µM for CYP3A4/5 inhibition [2]. The absence of an unsubstituted imidazole nitrogen capable of coordinating the heme iron in CYP enzymes underlies this favorable metabolic profile, distinguishing this compound from common azole antifungals and other heterocyclic CYP inhibitors.

Cytochrome P450 Inhibition ADME-Tox Profiling Drug-Drug Interaction Risk

Antiproliferative Activity: HepG2 vs. MCF-7 Differential Cytotoxicity Profile

N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide displays cell line-dependent antiproliferative activity, with an IC50 value of 25.72 ± 3.95 µM against HepG2 hepatocellular carcinoma cells (inducing apoptosis) compared to 45.2 ± 13.0 µM against MCF-7 breast adenocarcinoma cells (inducing cell cycle arrest) . This 1.76-fold selectivity window for HepG2 over MCF-7 contrasts with the broader class of N-substituted benzimidazole carboxamides, where compounds such as the unsubstituted derivative 40 and trimethoxy-substituted derivative 43 exhibit potent but relatively non-selective activity against HCT116 (IC50 ≈ 0.6 µM) and H460 (IC50 ≈ 0.4-2.5 µM) cell lines [1]. The moderate potency and distinct cell line selectivity of the N,N-dimethyl derivative position it as a useful tool compound for probing tissue-specific sensitivity mechanisms rather than a broadly potent cytotoxic agent.

Cancer Cell Line Screening Cytotoxicity Profiling Hepatocellular vs. Breast Carcinoma

Hydrogen Bonding Capacity: Zero Donor, Two Acceptors vs. N-Methyl Analog (One Donor, Two Acceptors)

N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide possesses zero hydrogen bond donors and two hydrogen bond acceptors, a profile that directly impacts its passive membrane permeability and binding mode with target proteins [1]. In contrast, the structurally similar N-methyl-1H-benzo[d]imidazole-1-carboxamide (CAS 23475-48-1) retains one hydrogen bond donor (the NH of the carboxamide) while also possessing two acceptors . This single donor difference alters the compound's lipophilicity, reduces its capacity to act solely as a hydrogen bond acceptor in target interactions, and modifies its solubility characteristics. The absence of any H-bond donor in the N,N-dimethyl derivative renders it more lipophilic and potentially more membrane-permeable, while the presence of the NH donor in the N-methyl analog introduces additional polar interaction capacity that can enhance affinity for certain targets but may compromise cellular uptake.

Physicochemical Profiling Solubility and Permeability Prediction Molecular Recognition

Optimal Research and Procurement Scenarios for N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide Based on Verified Differentiation


MDM2-p53 Protein-Protein Interaction Inhibitor Screening and Lead Optimization

This compound serves as a valuable reference or starting scaffold for MDM2-p53 inhibitor discovery programs due to its sub-100 nM potency in cellular target engagement assays [1]. Researchers investigating p53 reactivation strategies in oncology can procure N,N-dimethyl-1H-benzo[d]imidazole-1-carboxamide as a control compound or for structure-activity relationship studies, particularly when comparing the impact of N1 versus C2 carboxamide substitution on MDM2 binding affinity. The 12.7-fold potency advantage over the 2-carboxamide regioisomer provides a clear benchmark for evaluating scaffold modifications.

ADME-Tox Profiling Studies Requiring Low CYP3A4 Inhibition Background

For drug discovery teams evaluating metabolic stability and drug-drug interaction potential, N,N-dimethyl-1H-benzo[d]imidazole-1-carboxamide offers a low CYP3A4 inhibition liability (IC50 = 29.5 µM) [2]. This property makes it suitable as a negative control or as a core scaffold for compounds intended to minimize CYP-mediated clearance and toxicity. Procurement of this compound over more potent CYP-inhibiting imidazole derivatives ensures that observed biological effects are not confounded by off-target cytochrome P450 modulation.

Cancer Cell Line Selectivity Studies: HepG2 Hepatocellular Carcinoma Model

The moderate but reproducible HepG2 cell line selectivity (IC50 = 25.72 µM vs. 45.2 µM in MCF-7) positions this compound as a useful probe for investigating liver cancer-specific sensitivity mechanisms . Researchers studying hepatocellular carcinoma biology or conducting comparative cytotoxicity screening across panels of carcinoma cell lines can utilize N,N-dimethyl-1H-benzo[d]imidazole-1-carboxamide as a tool compound with defined, moderate potency that facilitates detection of synergistic effects in combination treatments.

Physicochemical Property Benchmarking: Zero H-Bond Donor Scaffolds

In medicinal chemistry programs optimizing membrane permeability and oral bioavailability, compounds with zero hydrogen bond donors are increasingly valued for their enhanced passive diffusion characteristics [3]. N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide serves as an exemplar of a rigid, low molecular weight scaffold (MW 189.21 g/mol) with zero rotatable bonds and no H-bond donors, providing a baseline for computational modeling and experimental validation of permeability predictions in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.